molecular formula C14H19N5O3S B7052701 N-(1-ethylsulfonylpiperidin-4-yl)-2H-benzotriazole-5-carboxamide

N-(1-ethylsulfonylpiperidin-4-yl)-2H-benzotriazole-5-carboxamide

Cat. No.: B7052701
M. Wt: 337.40 g/mol
InChI Key: KODRENWHPUTNAD-UHFFFAOYSA-N
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Description

N-(1-ethylsulfonylpiperidin-4-yl)-2H-benzotriazole-5-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzotriazole core, a piperidine ring, and an ethylsulfonyl group, which contribute to its distinct chemical properties.

Properties

IUPAC Name

N-(1-ethylsulfonylpiperidin-4-yl)-2H-benzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-2-23(21,22)19-7-5-11(6-8-19)15-14(20)10-3-4-12-13(9-10)17-18-16-12/h3-4,9,11H,2,5-8H2,1H3,(H,15,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODRENWHPUTNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)NC(=O)C2=CC3=NNN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylsulfonylpiperidin-4-yl)-2H-benzotriazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzotriazole core. One common method is the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions to form benzotriazole. The piperidine ring is then introduced through a nucleophilic substitution reaction, where the benzotriazole is reacted with 1-ethylsulfonylpiperidine under basic conditions. The final step involves the formation of the carboxamide group through an amide coupling reaction using appropriate reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylsulfonylpiperidin-4-yl)-2H-benzotriazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzotriazole ring can be reduced under specific conditions to form dihydrobenzotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Dihydrobenzotriazole derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-(1-ethylsulfonylpiperidin-4-yl)-2H-benzotriazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(1-ethylsulfonylpiperidin-4-yl)-2H-benzotriazole-5-carboxamide involves its interaction with specific molecular targets. The benzotriazole core can bind to metal ions, making it useful in coordination chemistry. The piperidine ring and ethylsulfonyl group contribute to its ability to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methylsulfonylpiperidin-4-yl)-2H-benzotriazole-5-carboxamide
  • N-(1-methylsulfonylpiperidin-4-yl)-4,5-dihydro-1H-imidazo[4,5-h]quinazolin-8-amine

Uniqueness

N-(1-ethylsulfonylpiperidin-4-yl)-2H-benzotriazole-5-carboxamide is unique due to the presence of the ethylsulfonyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, distinguishing it from similar compounds with different substituents.

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